molecular formula C18H15NO3 B12878514 4-(2-Ethoxybenzylidene)-3-phenylisoxazol-5(4H)-one

4-(2-Ethoxybenzylidene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B12878514
M. Wt: 293.3 g/mol
InChI Key: HGEKAWNQINYDMD-QINSGFPZSA-N
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Description

4-(2-Ethoxybenzylidene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxybenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation of 2-ethoxybenzaldehyde with 3-phenylisoxazol-5(4H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxybenzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-Ethoxybenzylidene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxybenzylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethoxybenzylidene)-3-phenylisoxazol-5(4H)-one: shares similarities with other isoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its ethoxybenzylidene moiety, for example, may enhance its solubility and reactivity compared to other isoxazole derivatives.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(4Z)-4-[(2-ethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C18H15NO3/c1-2-21-16-11-7-6-10-14(16)12-15-17(19-22-18(15)20)13-8-4-3-5-9-13/h3-12H,2H2,1H3/b15-12-

InChI Key

HGEKAWNQINYDMD-QINSGFPZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=NOC2=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=NOC2=O)C3=CC=CC=C3

Origin of Product

United States

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